molecular formula C13H18O B1485259 2,2-Dimethyl-5-phenylpentanal CAS No. 1379004-80-4

2,2-Dimethyl-5-phenylpentanal

Cat. No. B1485259
CAS RN: 1379004-80-4
M. Wt: 190.28 g/mol
InChI Key: MGRPNIBCVVZSHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as Rosaphen (2-methyl-5-phenylpentan-1-ol), involves a two-step process. The first step is the aldol condensation of cinnamaldehyde and propanal. The resulting 2-methyl-5-phenylpenta-2,4-dienal is then hydrogenated using different Ru/C and Ni/SiO2 catalysts .


Molecular Structure Analysis

The molecular formula of 2,2-Dimethyl-5-phenylpentanoic acid, a related compound, is C13H18O2. It has an average mass of 206.281 Da and a monoisotopic mass of 206.130676 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2-Dimethyl-5-phenylpentanoic acid, a related compound, include a density of 1.0±0.1 g/cm3, boiling point of 343.6±21.0 °C at 760 mmHg, and a flash point of 240.5±17.2 °C .

Scientific Research Applications

Insecticidal Properties

2,2-Dimethyl-5-phenylpentanal and its derivatives have been explored for their potential as natural insecticides. For instance, in the context of integrated pest management, phenylpropenes and related analogues demonstrate significant bioactivity against pests such as Aphis craccivora. The activity varies based on the substitution of functional groups and side chains attached to the aromatic ring, indicating a potential avenue for developing plant-based insecticides and identifying new lead structures for pest control (Tewary et al., 2006).

Medicinal Chemistry and Drug Synthesis

2,2-Dimethyl-5-phenylpentanal serves as a key intermediate in the synthesis of various pharmaceutical compounds. For example, it is integral in the efficient synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a crucial intermediate for the anti-inflammatory drug licofelone, which is under phase-III clinical trials (Rádl et al., 2009). Furthermore, it is involved in the synthesis of novel cardiac myosin activators, showcasing its role in the development of treatments for conditions like systolic heart failure (Manickam et al., 2019).

Antitumor Potential

Compounds derived from 2,2-Dimethyl-5-phenylpentanal have demonstrated antitumor activity. Specifically, dimethyltin derived drug candidates show significant in vitro antitumor activity against various human cell lines and significant regression in human lung tumors in in vivo assays, suggesting the potential of these compounds as chemotherapeutic agents (Arjmand et al., 2013).

Radical Scavenging and Antioxidant Properties

The compound and its analogues have been studied for their radical scavenging activity, particularly against peroxyl radicals. The experimental findings indicate that these compounds exhibit pronounced anti-peroxyl radical activity, comparable to known antioxidants, which could have implications in reducing oxidative stress and related pathologies (Stobiecka et al., 2016).

Safety and Hazards

The safety data sheet for a related compound, 2-Methyl-1-phenyl-2-propanol, indicates that it is harmful if swallowed. Precautionary measures include washing skin thoroughly after handling and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

2,2-dimethyl-5-phenylpentanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O/c1-13(2,11-14)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGRPNIBCVVZSHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCC1=CC=CC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-phenylpentanal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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